An In-Depth Technical Guide on the Physicochemical Properties of Methyl 5-bromo-1-benzothiophene-2-carboxylate
An In-Depth Technical Guide on the Physicochemical Properties of Methyl 5-bromo-1-benzothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1-benzothiophene-2-carboxylate is a halogenated heterocyclic compound with a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, including spectral and physical data. Due to the limited availability of specific experimental data for this compound, this guide also includes predicted spectral information and a generalized synthesis protocol based on established methods for related benzothiophene derivatives. Furthermore, potential biological signaling pathway interactions are discussed in the context of the broader benzothiophene class of molecules, highlighting areas for future research.
Physicochemical Properties
The physical and chemical properties of Methyl 5-bromo-1-benzothiophene-2-carboxylate are summarized below. It is important to note that while some data is available from chemical suppliers and databases, other key experimental values, such as solubility in various organic solvents, have not been extensively reported in the literature.
Table 1: Physical and Chemical Properties of Methyl 5-bromo-1-benzothiophene-2-carboxylate
| Property | Value | Source |
| CAS Number | 7312-11-0 | [1] |
| Molecular Formula | C₁₀H₇BrO₂S | [2] |
| Molecular Weight | 271.13 g/mol | [2] |
| Melting Point | 110 °C | [1] |
| Boiling Point | 358.9 ± 22.0 °C at 760 mmHg | [1] |
| Note: A conflicting report states this is "Not available" | [1] | |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available | |
| Stability | Stable under normal temperatures and pressures. Avoid high temperatures, dust generation, prolonged exposure to air, and direct sunlight. | [1] |
| Incompatibilities | Strong oxidizing agents, bases. | [1] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen bromide, sulfur oxides. | [1] |
Spectral Data
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons on the benzothiophene ring system and the methyl protons of the ester group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | m | |
| -OCH₃ | 3.8 - 4.0 | s |
Predictions are based on general chemical shift ranges for similar aromatic and ester compounds.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would display signals for the ten carbon atoms in the molecule, including those in the aromatic rings, the carbonyl group, and the methyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-S | 125 - 145 |
| Aromatic C-H | 120 - 135 |
| Aromatic Quaternary C | 130 - 150 |
| -OCH₃ | 50 - 55 |
Predictions are based on typical chemical shift values for substituted benzothiophenes and methyl esters.[3]
Predicted IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the aromatic C-H, C=O of the ester, and C-O single bonds.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=O (Ester) stretch | 1715 - 1735 | Strong |
| C-O (Ester) stretch | 1000 - 1300 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| C-Br stretch | 500 - 680 | Strong |
Predictions are based on standard infrared absorption frequencies for organic functional groups.[4][5]
Experimental Protocols: Synthesis
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable brominated thiophenol derivative, followed by cyclization and subsequent esterification. A more direct approach starts with the commercially available 5-bromo-1-benzothiophene-2-carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol (Fischer Esterification)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1-benzothiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure Methyl 5-bromo-1-benzothiophene-2-carboxylate.
Potential Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of Methyl 5-bromo-1-benzothiophene-2-carboxylate, the benzothiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Two signaling pathways where benzothiophene derivatives have shown activity are the STAT3 and PPAR pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival.[6] Its constitutive activation is implicated in various cancers. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[4] Some benzothiophene derivatives have been investigated as STAT3 inhibitors.
Caption: Potential inhibition of the STAT3 pathway by benzothiophenes.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that regulate gene expression involved in lipid and glucose metabolism.[7] PPAR agonists, including some containing heterocyclic scaffolds, are used in the treatment of metabolic diseases like type 2 diabetes.[8] Certain benzothiophene derivatives have been patented as PPAR activators.[9]
Caption: Potential activation of the PPAR pathway by benzothiophenes.
Disclaimer: The involvement of Methyl 5-bromo-1-benzothiophene-2-carboxylate in the STAT3 or PPAR signaling pathways is speculative and based on the known activities of other compounds containing the benzothiophene scaffold. Further research is required to determine the specific biological targets and mechanisms of action for this particular molecule.
Conclusion
Methyl 5-bromo-1-benzothiophene-2-carboxylate is a compound with potential applications in various scientific fields, particularly in drug discovery. This guide has consolidated the available physicochemical data, highlighting the need for further experimental characterization, especially concerning its solubility and spectral properties. The provided synthesis protocol offers a general framework for its preparation. While its specific biological activities remain to be elucidated, the known pharmacology of the benzothiophene class of compounds suggests that it may interact with important cellular signaling pathways, warranting further investigation. This document serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound.
References
- 1. CAS#:7312-11-0 | Methyl 5-bromo-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. web.pdx.edu [web.pdx.edu]
- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 8. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
